molecular formula C11H7F2N3O3 B2887661 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-19-6

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B2887661
M. Wt: 267.192
InChI Key: YROZHROAIHLBJE-UHFFFAOYSA-N
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Description

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-ADF, is a novel synthetic compound with potential applications in various scientific fields. 6-ADF is a heterocyclic compound composed of a triazine ring and two phenyl rings connected by a methylene bridge. It is an important intermediate in the synthesis of various pharmaceutical compounds and has been studied for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Molecular Structure

6-Acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, a derivative of 1,2,4-triazin-3,5(2H,4H)-dione, has been involved in studies focusing on its synthesis and molecular structure. An example includes the synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, where compounds were characterized using NMR, MS spectrum, IR spectroscopy, and X-ray diffraction. This research provides a foundation for understanding the molecular behavior and potential applications of similar compounds, including the one (Hwang et al., 2017).

Antimicrobial and Antitumor Potential

Research into fused 1,2,4-triazine derivatives, closely related to 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, has shown potential antimicrobial and antitumor activities. This includes the synthesis of compounds for primary in vitro screening against various microbial strains and cancer cell lines, indicating a promising area for drug development (Abd El-Moneim et al., 2015).

Herbicidal Activity

In the agricultural sector, certain triazine derivatives have been studied for their herbicidal properties. Compounds like PP600, which share a structural resemblance to 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, have been found to inhibit acetyl-CoA carboxylase in sensitive plant species, demonstrating potential as a new class of herbicides (Walker et al., 1990).

Photochemical Reactivity

Triazine derivatives have also been explored for their photochemical reactivity. Studies on compounds like 2,4-dimethyl-1,2,4-triazine-3,5(2H)-dione have demonstrated unique reactivities under photochemical conditions, suggesting potential applications in chemical synthesis and material science (Hyatt & Swenton, 1972).

Biocidal Applications

Triazine derivatives have been modified to create novel polymers with biocidal properties. For instance, attaching 6-methyl-1,3,5-triazine-2,4-dione moieties to commercial polystyrene resulted in a polymer that exhibited biocidal activity against bacteria like Staphylococcus aureus. This demonstrates the potential of such compounds in developing antimicrobial materials (Sun et al., 1996).

properties

IUPAC Name

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N3O3/c1-5(17)9-10(18)14-11(19)16(15-9)8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROZHROAIHLBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=O)NC1=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

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